molecular formula C10H13ClN2 B1292812 3-(Benzylamino)propanenitrile hydrochloride CAS No. 877-97-4

3-(Benzylamino)propanenitrile hydrochloride

Cat. No. B1292812
CAS RN: 877-97-4
M. Wt: 196.67 g/mol
InChI Key: OTBMQOAEVMQIEW-UHFFFAOYSA-N
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Description

3-(Benzylamino)propanenitrile hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules and chemical reagents. It is characterized by the presence of a benzylamino group attached to a propanenitrile moiety.

Synthesis Analysis

The synthesis of derivatives of 3-(benzylamino)propanenitrile has been explored in several studies. For instance, ureas obtained from 3-(benzylamino)propanenitrile and various isocyanates cyclize upon heating in ethanol with hydrochloric acid to form 3-substituted 1-benzyldihydro-2,4-(1H,3H)pyrimidinediones in good yield . Additionally, asymmetric synthesis of related compounds, such as (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, has been achieved through a Strecker-type reaction, illustrating the versatility of the benzylamino propanenitrile scaffold in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 3-(benzylamino)propanenitrile derivatives is crucial for their biological activity. For example, in the case of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives, the presence of an electron-rich nitrogen in the hydrazino group is essential for inhibiting immune complex-induced inflammation . The structural requirements for activity were elucidated through systematic chemical modification, highlighting the importance of specific functional groups for biological efficacy.

Chemical Reactions Analysis

3-(Benzylamino)propanenitrile derivatives undergo various chemical reactions, which are essential for their application in medicinal chemistry and materials science. The compound can react with heterocyclic diazonium salts to produce hydrazones, which can further cyclize into various heterocyclic compounds . These reactions demonstrate the reactivity of the nitrile group and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(benzylamino)propanenitrile derivatives are influenced by their molecular structure. While specific data on the hydrochloride salt form is not provided, the properties of related compounds suggest that factors such as solubility, melting point, and reactivity with other chemical agents can be tailored by modifying the molecular scaffold. For instance, the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile to obtain optically pure compounds demonstrates the potential for chiral separation and synthesis of enantiomerically enriched products .

Safety And Hazards

3-(Benzylamino)propanenitrile hydrochloride is classified as an irritant . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(benzylamino)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBMQOAEVMQIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648542
Record name 3-(Benzylamino)propanenitrile--hydrogen chloride (1/1)
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)propanenitrile hydrochloride

CAS RN

877-97-4
Record name Propanenitrile, 3-[(phenylmethyl)amino]-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 81642
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC81642
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Benzylamino)propanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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